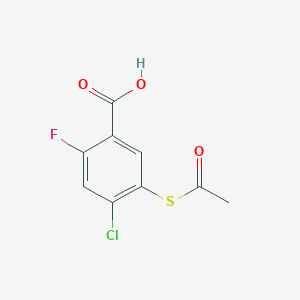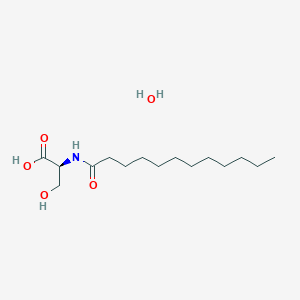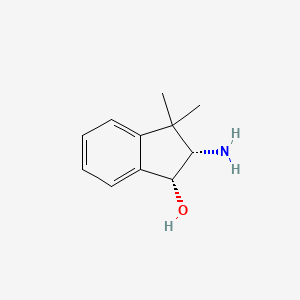
(1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an indane backbone with an amino group and a hydroxyl group attached to it. The stereochemistry of this compound is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the hydrogenation of a mixture of four isomers in the presence of a palladium catalyst. This method utilizes achiral organic acids to obtain the desired enantiomer . Another method involves the use of (S)-(-)-alpha-methylamino propiophenone as a starting material, followed by a series of reactions to produce the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of palladium catalysts and achiral organic acids ensures high yield and purity of the desired enantiomer. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives. These products have significant applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
(1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of various fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of (1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes like topoisomerase II and bind to receptors such as EGFR, leading to its biological effects. These interactions are mediated through the compound’s unique structure and stereochemistry, which allow it to fit into specific binding sites on the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-2-Amino-1,2-diphenylethanol
- (1R,2S)-(+)-cis-1-Amino-2-indanol
Uniqueness
Compared to similar compounds, (1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol stands out due to its unique indane backbone and specific stereochemistry. This unique structure allows it to interact with a different set of molecular targets and exhibit distinct biological activities .
Propriétés
Numéro CAS |
172608-24-1 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(1R,2S)-2-amino-3,3-dimethyl-1,2-dihydroinden-1-ol |
InChI |
InChI=1S/C11H15NO/c1-11(2)8-6-4-3-5-7(8)9(13)10(11)12/h3-6,9-10,13H,12H2,1-2H3/t9-,10-/m1/s1 |
Clé InChI |
WZNVMDQCVUTVMK-NXEZZACHSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H](C2=CC=CC=C21)O)N)C |
SMILES canonique |
CC1(C(C(C2=CC=CC=C21)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
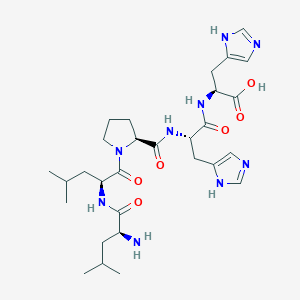

![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
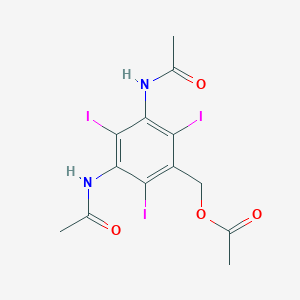
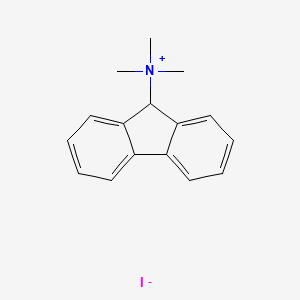
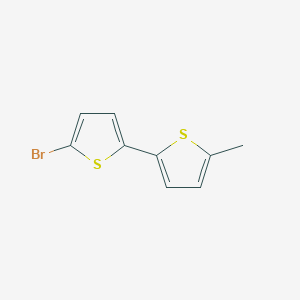

![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
